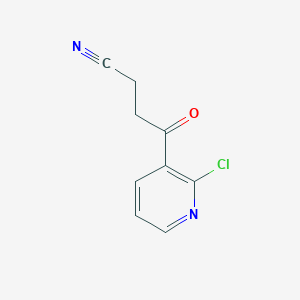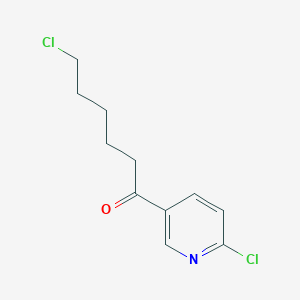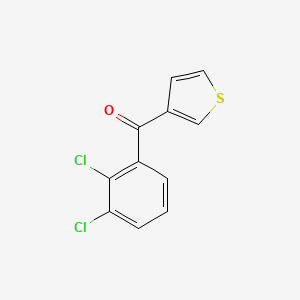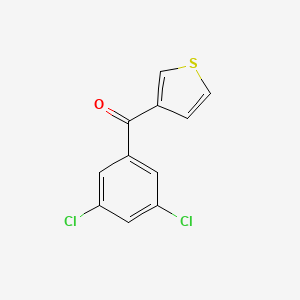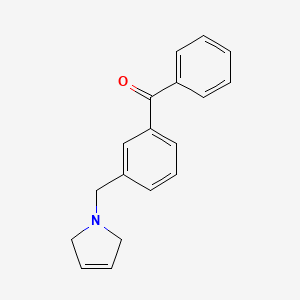
3-(3-Pyrrolinomethyl)benzophenone
Descripción general
Descripción
“3-(3-Pyrrolinomethyl)benzophenone” is a chemical compound with the CAS Number: 898789-57-6 and a molecular weight of 263.34 . Its IUPAC name is [3- (2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl] (phenyl)methanone .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H17NO . The Inchi Code is 1S/C18H17NO/c20-18 (16-8-2-1-3-9-16)17-10-6-7-15 (13-17)14-19-11-4-5-12-19/h1-10,13H,11-12,14H2 .Aplicaciones Científicas De Investigación
Photoprotection in Personal Care Products
3-(3-Pyrrolinomethyl)benzophenone, commonly known as Benzophenone-3 (BP-3), is extensively used in personal care products for photoprotection. It's primarily utilized in sunscreen lotions and makeup products to protect human skin and hair from ultraviolet (UV) radiation damage. Studies have shown that BP-3 is present in a high percentage of personal care products from various countries, including the United States and China. This widespread usage highlights its critical role in preventing UV-induced skin damage (Liao & Kannan, 2014).
Environmental Degradation and Removal Techniques
BP-3's environmental persistence and potential endocrine-disrupting effects have led to research on its degradation and removal from water bodies. Studies have focused on oxidation processes using potassium permanganate and other chemicals to effectively degrade BP-3, reducing its toxic impact on aquatic ecosystems (Cao et al., 2021). Additionally, the use of photocatalytic degradation techniques, such as titanium dioxide particles, has been explored for effective BP-3 removal from water, further highlighting the environmental aspect of its scientific applications (Zúñiga-Benítez et al., 2016).
Impact on Human Health
While BP-3 offers photoprotection, concerns regarding its potential health impacts have been raised. Studies have found that BP-3 can penetrate skin layers and enter the bloodstream, raising questions about its safety and long-term effects on human health. Research has been conducted to assess the potential endocrine-disrupting properties of BP-3 and its metabolites, contributing to our understanding of its impact beyond UV protection (Watanabe et al., 2015).
Protective Measures Against Adverse Effects
Investigations into mitigating the adverse effects of BP-3 on skin cells have been conducted. Studies have shown that compounds like rosmarinic acid can significantly reduce or abolish the detrimental impacts of BP-3 on skin cells, pointing towards potential therapeutic applications in skincare (Galicka & Sutkowska-Skolimowska, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h1-10,13H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQYGXJWFTYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643463 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-57-6 | |
| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)

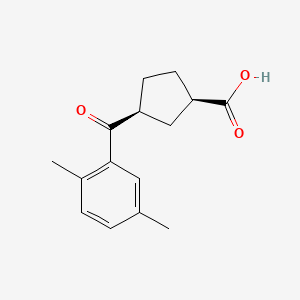
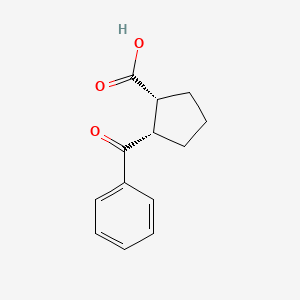
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
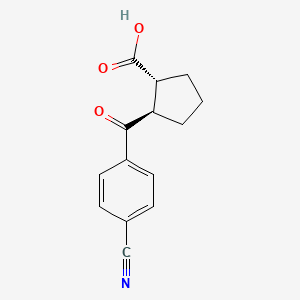
![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

